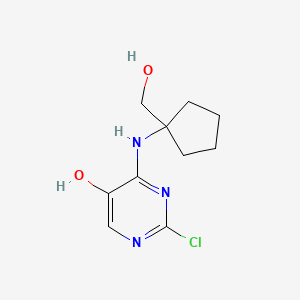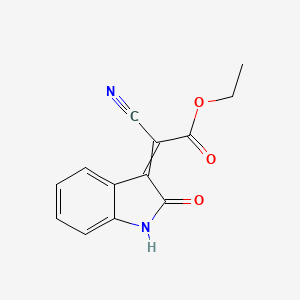
1-(2-(Trifluoromethyl)phenyl)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Trifluoromethyl)phenyl)cyclohexan-1-ol is an organic compound characterized by a cyclohexane ring substituted with a trifluoromethyl group and a phenyl group. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Trifluoromethyl)phenyl)cyclohexan-1-ol typically involves the trifluoromethylation of cyclohexanone derivatives. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific catalysts and reaction conditions to ensure the successful incorporation of the trifluoromethyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process generally includes the use of specialized equipment to handle the reactive intermediates and ensure safety during production.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-(Trifluoromethyl)phenyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of nucleophiles or electrophiles under controlled temperatures and pressures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various alcohols.
Aplicaciones Científicas De Investigación
1-(2-(Trifluoromethyl)phenyl)cyclohexan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(2-(Trifluoromethyl)phenyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to alterations in biochemical pathways and physiological effects .
Comparación Con Compuestos Similares
2-(Trifluoromethyl)cyclohexanol: Shares a similar structure but differs in the position of the trifluoromethyl group.
1-(3-(Trifluoromethyl)phenyl)cyclohexan-1-amine hydrochloride: Contains an amine group instead of a hydroxyl group.
Uniqueness: 1-(2-(Trifluoromethyl)phenyl)cyclohexan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring precise reactivity and stability.
Propiedades
Fórmula molecular |
C13H15F3O |
|---|---|
Peso molecular |
244.25 g/mol |
Nombre IUPAC |
1-[2-(trifluoromethyl)phenyl]cyclohexan-1-ol |
InChI |
InChI=1S/C13H15F3O/c14-13(15,16)11-7-3-2-6-10(11)12(17)8-4-1-5-9-12/h2-3,6-7,17H,1,4-5,8-9H2 |
Clave InChI |
HOPNBXOJIBRLQF-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(C2=CC=CC=C2C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2',4'-Dichloro-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidine]](/img/structure/B11868999.png)



![Methyl 2-chloro-6-hydroxy-4,5-dihydrobenzo[d]thiazole-7-carboxylate](/img/structure/B11869016.png)






